molecular formula C12H9ClN2 B14745393 5-(Benzylideneamino)-2-chloro-pyridine CAS No. 5325-71-3

5-(Benzylideneamino)-2-chloro-pyridine

Cat. No.: B14745393
CAS No.: 5325-71-3
M. Wt: 216.66 g/mol
InChI Key: BQBVJUWPHXYQIW-UHFFFAOYSA-N
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Description

5-(Benzylideneamino)-2-chloro-pyridine is a chemical compound with the molecular formula C12H9ClN2 . This reagent serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, featuring both a chloro-pyridine and a benzylideneamino (imine) group, makes it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles. Research indicates that related 2-(benzylideneamino)pyridine compounds undergo reactions with dihalocarbenes to form pyridinium dihalomethylids, which can then undergo intramolecular cyclization to produce pharmaceutically relevant structures such as 2-aryl-3-haloimidazo[1,2-α]pyridines . The benzylideneamino guanidine class of compounds, which share a similar core structure, has been investigated for its activity on melanocortin receptors (MC1 and MC4), suggesting potential research applications in areas like feeding disorders and immunomodulation . Furthermore, derivatives of this compound type are used in the synthesis of novel S-substituted mercapto-1,2,4-triazole derivatives, which are evaluated for antiproliferative activity in colorectal cancer research . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5325-71-3

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-1-phenylmethanimine

InChI

InChI=1S/C12H9ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-9H

InChI Key

BQBVJUWPHXYQIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylideneamino)-2-chloro-pyridine typically involves the condensation of 2-chloro-5-aminopyridine with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction can be represented as follows:

2-chloro-5-aminopyridine+benzaldehydeThis compound+H2O\text{2-chloro-5-aminopyridine} + \text{benzaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-chloro-5-aminopyridine+benzaldehyde→this compound+H2​O

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzylideneamino)-2-chloro-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The benzylideneamino group can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, to form corresponding oxides or other derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

Major Products:

  • Substitution products with various nucleophiles.
  • Reduced amine derivatives.
  • Oxidized products depending on the oxidizing agent used.

Scientific Research Applications

Potential Applications

5-(Benzylideneamino)-2-chloro-pyridine and similar compounds have exhibited various biological activities.

Pharmaceuticals

  • This compound may act as a lead compound in pharmaceutical research.
  • Compounds similar to this compound have exhibited antibacterial and antifungal activities . Derivatives with 5-chloropyridine and moieties like 4-benzylidene, 2-nitrobenzylidene, pyridinylmethylene, and 4-methylthiobenzylidene display high antibacterial activity against M. luteum strains .
  • Hydrazones containing pyridinylmethylene were identified as exceptionally active against the fungus C. tenuis .

Research

  • Interaction studies often investigate its binding affinity with biological targets.
  • It can be used in activation analysis where elements in quantities as minute as one part per billion can be identified and measured . It is especially useful in the processing of rare or expensive materials since only a friction of a gram of material is required .

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
3-(Benzylideneamino)-2-phenylquinazolineContains quinazoline moietyNotable for antiviral activity
4-(Chlorobenzylideneamino)-2-methylpyridineSubstituted at different positionsExhibits enhanced antimicrobial properties
3-(Aminobenzylidene)-4-hydroxyquinolineHydroxyl group additionPotentially more active against certain cancers

The specific halogen substitution pattern and resultant chemical reactivity of this compound may influence its biological activity compared to these similar compounds.

Case Studies

Antimicrobial and Antitumor Agents

One study explored novel antimicrobial and antitumor agents bearing Pyridine-1,2,4-Triazole scaffolds . The antibacterial and antifungal activities of synthesized hydrazones were screened against Escherichia coli, Staphylococcus aureus, and C. tenuis . Certain 5-Chloropyridine derivatives showed very high antibacterial activity against the M. luteum strain, while others displayed significant activity against C. tenuis . In vitro cytotoxicity screening using triple-negative breast cancer MDA-MB-231 and glioblastoma U-87 cell lines provided information on the viability and proliferation of cancer cells, with some compounds acting as potential kinase inhibitors .

Inhibition of h-e5′NT

Mechanism of Action

The mechanism of action of 5-(Benzylideneamino)-2-chloro-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

Key structural analogues of 5-(Benzylideneamino)-2-chloro-pyridine include pyridine and pyrimidine derivatives with variations in substituents on the benzylideneamino group or core heterocycle. A study in Molecules (2014) evaluated the antitumor activity of such compounds against the MCF-7 breast cancer cell line, revealing critical structure-activity relationships (SARs) :

Compound Substituent (R) IC₅₀ (μM) Notes
10a (NO₂-substituted) NO₂ 9.2 Most active in the series
10b (F-substituted) F 12.5 Higher potency than Cl
10c (Cl-substituted) Cl 14.0 Moderate activity
10d (OCH₃-substituted) OCH₃ 22.7 Reduced activity vs. NO₂/F/Cl
10e (H-substituted) H 28.4 Least active

Key Findings :

  • Substituent Effects: Antitumor potency follows the trend NO₂ > F > Cl > OCH₃ > H, attributed to electron-withdrawing groups enhancing binding affinity .
  • Azomethine vs. Phenyl: Compounds with benzylideneamino groups (e.g., 10a–e) exhibit superior activity compared to phenyl-substituted analogues (e.g., 8a–e), emphasizing the role of the azomethine spacer in bioactivity .

Physicochemical Properties

However, bulky substituents on the benzylideneamino group may reduce solubility. For example:

  • Melting Points : Pyridine derivatives with halogen substituents (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit high melting points (~460–461 K) due to strong intermolecular hydrogen bonding .
  • Hydrogen Bonding: The benzylideneamino group participates in N–H···N hydrogen bonds, stabilizing supramolecular networks in the solid state .

Anticancer Mechanisms

The benzylideneamino group may intercalate DNA or inhibit kinase enzymes. For instance, compound 10a (NO₂-substituted) showed IC₅₀ = 9.2 μM against MCF-7 cells, likely due to nitro-group-mediated redox cycling and ROS generation .

Limitations and Optimizations

  • Toxicity: Chlorine substituents, while enhancing activity, may increase cytotoxicity in non-target tissues.
  • Synthetic Challenges : Steric hindrance from bulky substituents complicates purification, as seen in the recrystallization of 5-Bromo-2-chloropyrimidin-4-amine .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-(Benzylideneamino)-2-chloro-pyridine, and how should data interpretation be approached?

  • Methodological Answer : Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the molecular structure. For example, 1H^1H-NMR can identify the benzylidene proton (imine proton) as a singlet near δ 8.5–9.0 ppm, while IR should show a C=N stretch around 1600–1650 cm1^{-1}. Mass spectrometry (HRMS) is critical for verifying molecular weight. If spectral ambiguity arises (e.g., overlapping peaks), consider X-ray crystallography for definitive structural confirmation, as demonstrated in studies of analogous chloro-pyridine derivatives .

Q. How should researchers safely handle this compound during synthesis and biological assays?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential respiratory irritancy (linked to pyridine derivatives). For waste disposal, segregate halogenated organic waste and consult institutional guidelines for professional treatment, as emphasized in safety protocols for structurally related chloro-pyridines .

Q. What synthetic routes are effective for introducing the benzylideneamino group to 2-chloro-pyridine frameworks?

  • Methodological Answer : Condensation of 2-chloro-5-aminopyridine with substituted benzaldehydes under reflux in ethanol or toluene, using catalytic acetic acid, is a standard approach. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) to isolate the Schiff base product, as detailed in analogous imine syntheses .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for this compound while preserving the chloro substituent for downstream applications?

  • Methodological Answer : Utilize Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (e.g., Pd(PPh3_3)4_4) in a mix of THF/water at 80°C. The 2-chloro group is typically stable under these conditions, as shown in studies of 2-chloro-pyridine boronic esters. If protodeborylation occurs (evidenced by byproducts), optimize by reducing reaction time or switching to Buchwald-Hartwig conditions .

Q. How can contradictions in bioactivity data (e.g., IC50_{50} variability) be resolved for derivatives of this compound?

  • Methodological Answer : Perform dose-response assays in triplicate to assess reproducibility. If inconsistencies persist, validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) can model ligand-receptor interactions, helping explain discrepancies between in vitro and in silico results, as applied to antiglycation agents .

Q. What strategies mitigate instability of intermediates during multi-step syntheses involving this compound?

  • Methodological Answer : For moisture-sensitive intermediates (e.g., boronic esters), use anhydrous solvents and inert atmospheres (N2_2/Ar). Stabilize reactive intermediates via in-situ generation (e.g., Grignard reagents) or employ protecting groups (e.g., tert-butoxycarbonyl for amines). Monitor decomposition via LC-MS and adjust reaction kinetics (e.g., lower temperature) if degradation is observed, as reported in boronic ester studies .

Q. How can computational methods be integrated with experimental data to rationalize unexpected substituent effects on bioactivity?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with QSAR modeling to correlate electronic (Hammett σ) or steric (Taft parameters) effects of substituents on activity. For example, electron-withdrawing groups on the benzylidene ring may enhance antiglycation activity by stabilizing charge-transfer interactions, a hypothesis testable via comparative docking and synthetic modification .

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